Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 6-phenylpyrimidin-4-yl moiety.
Properties
IUPAC Name |
furan-2-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(17-7-4-12-25-17)23-10-8-22(9-11-23)18-13-16(20-14-21-18)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAVSMZDHRWMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding with the target molecules. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, synthetic strategies, physicochemical properties, and biological activities.
Structural Variations
Key Observations :
- Core Heterocycle: The target compound’s pyrimidine core is replaced with thienopyrimidine (e.g., Compound 42) or pyrazolopyrimidine (Compound 53) in analogs, altering electronic properties and steric bulk .
- Substituents: The 6-phenyl group in the target is substituted with methyl (Compound 42) or morpholinoethyl (Compound 27) groups in analogs, impacting lipophilicity and receptor binding .
- Piperazine Modifications : Substituents on the piperazine ring vary widely, including sulfonyl () and phenethyl groups (), which influence solubility and target affinity .
Common Themes :
- Use of 1-(2-furoyl)piperazine as a key building block .
- Purification via silica gel chromatography or medium-pressure liquid chromatography .
Physicochemical Properties
Notes:
Biological Activity
Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and the research findings surrounding its pharmacological properties.
Compound Structure and Properties
The molecular formula of this compound is with a molecular weight of 417.5 g/mol. The compound features a furan ring, a piperazine moiety, and a phenylpyrimidine substituent, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O |
| Molecular Weight | 417.5 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with furan and pyrimidine derivatives. Various methods have been reported in literature, highlighting the versatility of the synthetic approaches used to obtain this compound.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent activity at low concentrations.
Case Study: Breast Cancer Cell Line Inhibition
A study evaluated the effects of this compound on MCF7 breast cancer cells, showing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in these cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies indicate that it may interact with key proteins involved in cancer cell signaling pathways, such as tyrosine kinases and other oncogenic targets.
Comparative Analysis with Related Compounds
To better understand its unique biological profile, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Furanyl)-piperazin-1-one | Simpler structure without phenylpyrimidine | Moderate antibacterial activity |
| 4-(Phenoxy)-piperazin-1-one | Different substituent | Limited anticancer activity |
| Furan-based derivatives | Various substitutions | Antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
